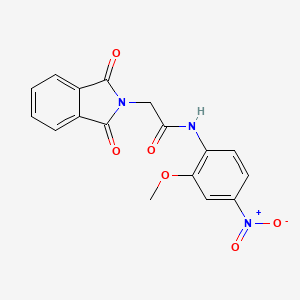![molecular formula C36H20N2O10 B5012174 1,4-phenylene bis[2-(4-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate]](/img/structure/B5012174.png)
1,4-phenylene bis[2-(4-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-phenylene bis[2-(4-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate], also known as PDI, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. PDI is a bisimide derivative that has two phthalimide groups attached to a central phenylene ring. This compound has been synthesized using various methods and has been studied for its biochemical and physiological effects, mechanism of action, and potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 1,4-phenylene bis[2-(4-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate] is not fully understood, but it is believed to interact with various biomolecules, such as proteins and nucleic acids, through non-covalent interactions, such as hydrogen bonding and π-π stacking. 1,4-phenylene bis[2-(4-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate] has been shown to exhibit fluorescence properties, which have been used for imaging applications in biological systems.
Biochemical and Physiological Effects:
1,4-phenylene bis[2-(4-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate] has been shown to exhibit antioxidant properties, which may have potential applications in the treatment of various diseases, such as cancer and neurodegenerative disorders. 1,4-phenylene bis[2-(4-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate] has also been shown to exhibit antibacterial and antifungal properties, which may have potential applications in the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
1,4-phenylene bis[2-(4-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate] has several advantages for use in lab experiments, including its ability to form supramolecular structures with various drugs and biomolecules, its fluorescence properties, and its potential applications in drug delivery systems. However, 1,4-phenylene bis[2-(4-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate] also has some limitations, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
For research on 1,4-phenylene bis[2-(4-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate] include the development of new synthesis methods, the study of its interactions with various biomolecules, and the development of new applications in materials science, organic electronics, and biomedical research. 1,4-phenylene bis[2-(4-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate] has the potential to be a valuable tool in scientific research and may have applications in various fields in the future.
Méthodes De Synthèse
1,4-phenylene bis[2-(4-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate] can be synthesized using various methods, including the reaction of phthalic anhydride with 4-aminophenol in the presence of a catalyst, such as zinc chloride, to form 4-(carboxymethyl)phthalic anhydride. This intermediate can then be reacted with 4-hydroxybenzaldehyde in the presence of a dehydrating agent, such as polyphosphoric acid, to form 1,4-phenylene bis[2-(4-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate]. Other methods of synthesis include the reaction of phthalic anhydride with 4-hydroxybenzaldehyde in the presence of a catalyst, such as zinc chloride, to form a phthalide intermediate, which can then be reacted with 4-aminophenol to form 1,4-phenylene bis[2-(4-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate].
Applications De Recherche Scientifique
1,4-phenylene bis[2-(4-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate] has been studied for its potential applications in various fields, including materials science, organic electronics, and biomedical research. 1,4-phenylene bis[2-(4-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate] has been used as a building block for the synthesis of organic semiconductors, which have potential applications in electronic devices, such as solar cells and transistors. 1,4-phenylene bis[2-(4-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate] has also been studied for its potential use in drug delivery systems, due to its ability to form supramolecular structures with various drugs and biomolecules.
Propriétés
IUPAC Name |
[4-[2-(4-hydroxyphenyl)-1,3-dioxoisoindole-5-carbonyl]oxyphenyl] 2-(4-hydroxyphenyl)-1,3-dioxoisoindole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H20N2O10/c39-23-7-3-21(4-8-23)37-31(41)27-15-1-19(17-29(27)33(37)43)35(45)47-25-11-13-26(14-12-25)48-36(46)20-2-16-28-30(18-20)34(44)38(32(28)42)22-5-9-24(40)10-6-22/h1-18,39-40H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNSGVCHGGAARL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OC4=CC=C(C=C4)OC(=O)C5=CC6=C(C=C5)C(=O)N(C6=O)C7=CC=C(C=C7)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H20N2O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
640.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-di-2-pyridinyl-6-quinoxalinecarboxamide](/img/structure/B5012092.png)


![N-1,3-thiazol-2-yl-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)propanamide](/img/structure/B5012116.png)
![N-cyclopropyl-2-{[1-(4-ethylbenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide](/img/structure/B5012131.png)
![5-{2-[2-(2-chlorophenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5012142.png)

![N-{4-[(ethylamino)sulfonyl]phenyl}-2-[(2-methoxyethyl)thio]benzamide](/img/structure/B5012152.png)

![1-[(4-tert-butylphenyl)sulfonyl]proline](/img/structure/B5012162.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(2,4-dichlorophenyl)acrylamide](/img/structure/B5012175.png)
![(3aS*,5S*,9aS*)-2-cyclopentyl-5-(3,4-dimethylphenyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5012190.png)
![2-{2-chloro-4-[(cyclopentylamino)sulfonyl]phenoxy}-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B5012198.png)